molecular formula C16H14N2O4 B167495 6,11-Dimethyl-8-(hydroxymethyl)pyrido(3,2-g)oxazolo(5,4,3-ij)quinoline-4,10(2H,11H)-dione CAS No. 1872-37-3

6,11-Dimethyl-8-(hydroxymethyl)pyrido(3,2-g)oxazolo(5,4,3-ij)quinoline-4,10(2H,11H)-dione

Cat. No. B167495
CAS RN: 1872-37-3
M. Wt: 298.29 g/mol
InChI Key: MKUOMHJTOYSDDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,11-Dimethyl-8-(hydroxymethyl)pyrido(3,2-g)oxazolo(5,4,3-ij)quinoline-4,10(2H,11H)-dione, commonly known as CXL017, is a novel compound that has gained significant attention in recent years due to its potential therapeutic applications. It belongs to the class of oxazoloquinoline derivatives and has been found to exhibit a wide range of biological activities.

Mechanism of Action

The mechanism of action of CXL017 is not fully understood, but it is believed to involve the modulation of several signaling pathways, including the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway. It has also been shown to inhibit the activity of several enzymes, including COX-2 and iNOS, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
CXL017 has been found to exhibit several biochemical and physiological effects, including the suppression of inflammatory cytokines, the inhibition of oxidative stress, and the induction of apoptosis in cancer cells. It has also been shown to improve cardiac function and reduce the risk of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

The advantages of using CXL017 in lab experiments include its high potency and selectivity, as well as its ability to target multiple signaling pathways. However, its limitations include its poor solubility and stability, which can make it difficult to use in certain assays.

Future Directions

There are several future directions for the research and development of CXL017. These include the optimization of its synthesis method to improve its yield and purity, the development of new formulations to improve its solubility and stability, and the evaluation of its potential therapeutic applications in other fields of medicine, such as dermatology and ophthalmology. In addition, further studies are needed to elucidate its mechanism of action and to identify potential drug targets.

Synthesis Methods

The synthesis of CXL017 involves a multistep process that starts with the condensation of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid with 2,3-dichloroquinoxaline in the presence of triethylamine. The resulting intermediate is then subjected to a series of reactions, including cyclization, oxidation, and esterification, to yield the final product.

Scientific Research Applications

CXL017 has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been found to exhibit significant anti-inflammatory, antioxidant, and anticancer properties. In addition, it has also been shown to possess neuroprotective and cardioprotective effects.

properties

CAS RN

1872-37-3

Product Name

6,11-Dimethyl-8-(hydroxymethyl)pyrido(3,2-g)oxazolo(5,4,3-ij)quinoline-4,10(2H,11H)-dione

Molecular Formula

C16H14N2O4

Molecular Weight

298.29 g/mol

IUPAC Name

4-(hydroxymethyl)-6,9-dimethyl-2,8-dioxopyrido[3,2-g]quinoline-1-carbaldehyde

InChI

InChI=1S/C16H14N2O4/c1-9-3-15(21)17(2)13-6-14-12(5-11(9)13)10(7-19)4-16(22)18(14)8-20/h3-6,8,19H,7H2,1-2H3

InChI Key

MKUOMHJTOYSDDO-UHFFFAOYSA-N

SMILES

CC1=CC(=O)N(C2=CC3=C(C=C12)C(=CC(=O)N3C=O)CO)C

Canonical SMILES

CC1=CC(=O)N(C2=CC3=C(C=C12)C(=CC(=O)N3C=O)CO)C

Origin of Product

United States

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